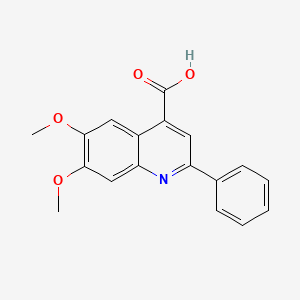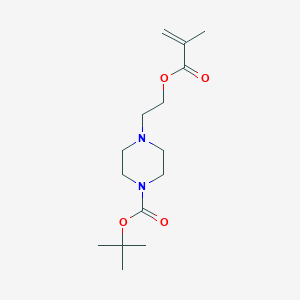
2-(4-Boc-1-piperazinyl)ethyl Methacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Boc-1-piperazinyl)ethyl Methacrylate is a chemical compound that features a piperazine ring with a tert-butoxycarbonyl (Boc) protecting group and a methacrylate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Boc-1-piperazinyl)ethyl Methacrylate typically involves the reaction of 2-(4-Boc-1-piperazinyl)ethanol with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methacryloyl chloride. The general reaction scheme is as follows:
- Dissolve 2-(4-Boc-1-piperazinyl)ethanol in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add methacryloyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by column chromatography to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-(4-Boc-1-piperazinyl)ethyl Methacrylate can undergo various chemical reactions, including:
Substitution Reactions: The methacrylate ester group can participate in nucleophilic substitution reactions.
Polymerization: The methacrylate group can undergo radical polymerization to form polymers.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Radical Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Deprotection: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products Formed
Polymerization: The major product is a polymer with repeating units of the methacrylate monomer.
Deprotection: The major product is 2-(1-piperazinyl)ethyl Methacrylate.
科学的研究の応用
2-(4-Boc-1-piperazinyl)ethyl Methacrylate has several scientific research applications:
Polymer Chemistry:
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of pharmaceutical agents, particularly those containing piperazine moieties.
Bioconjugation: The methacrylate group allows for the conjugation of the compound to biomolecules, enabling the development of bioconjugates for therapeutic and diagnostic purposes.
作用機序
The mechanism of action of 2-(4-Boc-1-piperazinyl)ethyl Methacrylate depends on its application. In polymerization reactions, the methacrylate group undergoes radical polymerization to form polymers. In pharmaceuticals, the piperazine moiety can interact with biological targets, such as receptors or enzymes, to exert its effects. The Boc group serves as a protecting group, which can be removed to reveal the active amine functionality.
類似化合物との比較
Similar Compounds
- 2-(4-Boc-1-piperazinyl)acetic acid
- 2-(4-Boc-1-piperazinyl)ethanol
- 2-(4-Boc-1-piperazinyl)ethyl acrylate
Uniqueness
2-(4-Boc-1-piperazinyl)ethyl Methacrylate is unique due to the presence of both the methacrylate ester and the Boc-protected piperazine moiety. This combination allows for versatile applications in polymer chemistry and pharmaceuticals, where both functionalities can be utilized for different purposes.
特性
分子式 |
C15H26N2O4 |
|---|---|
分子量 |
298.38 g/mol |
IUPAC名 |
tert-butyl 4-[2-(2-methylprop-2-enoyloxy)ethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C15H26N2O4/c1-12(2)13(18)20-11-10-16-6-8-17(9-7-16)14(19)21-15(3,4)5/h1,6-11H2,2-5H3 |
InChIキー |
SQUNNXSWIDLHIX-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)OCCN1CCN(CC1)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


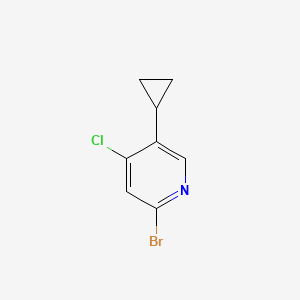
![(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)trimethylsilane](/img/structure/B13698252.png)
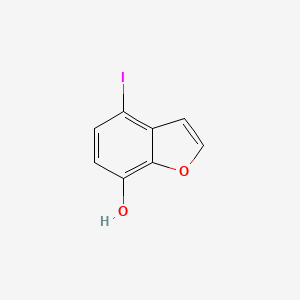
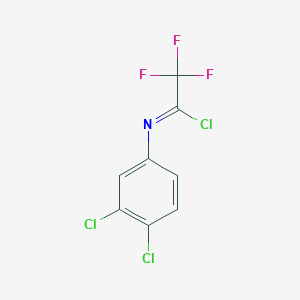

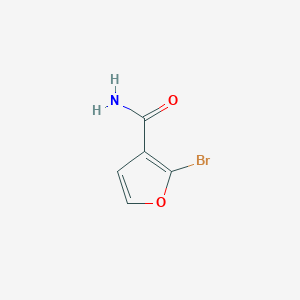

![(2S,4S)-1-Boc-4-[(difluoromethoxy)methyl]pyrrolidine-2-carboxylic Acid](/img/structure/B13698289.png)
![Spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine;trihydrochloride](/img/structure/B13698294.png)



